Apronal

Sedative potency Barbiturate comparison Dose-response

Researchers requiring a validated non-barbiturate CYP450 inducer often face limited options with well-characterized in vivo effects. Apronal (528-92-7) solves this by delivering quantifiable, reproducible hepatic readouts. • Induces experimental porphyria in rodents-measurable porphyrin elevations & characteristic green liver pigmentation for pathogenesis and therapeutic screening studies. • Serves as a benchmark CYP450 inducer, structurally distinct from barbiturates, ideal for SAR and induction profiling assays. • Supplied with ≥98% HPLC purity, ensuring reproducible data generation across experimental replicates.

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
CAS No. 528-92-7
Cat. No. B1667573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApronal
CAS528-92-7
Synonymsallylisopropylacetylcarbamide
allylisopropylacetylurea
apronalide
Sedormid
Molecular FormulaC9H16N2O2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC(C)C(CC=C)C(=O)NC(=O)N
InChIInChI=1S/C9H16N2O2/c1-4-5-7(6(2)3)8(12)11-9(10)13/h4,6-7H,1,5H2,2-3H3,(H3,10,11,12,13)
InChIKeyKSUUMAWCGDNLFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Apronal: Ureide Sedative-Hypnotic & CYP450 Inducer


Apronal (Apronalide, Allylisopropylacetylurea), CAS 528-92-7, is a synthetic hypnotic/sedative drug of the ureide (acylurea) group, first synthesized in 1926 by Hoffmann-La Roche [1]. Structurally, it is an open-chain carbamide analog of the barbiturates, lacking the heterocyclic ring system characteristic of that class [1]. Its mechanism of action involves modulation of GABAergic neurotransmission and induction of cytochrome P450 enzymes through barbiturate-like activity [2]. Due to the identification of a specific and severe toxicity profile—namely, the induction of thrombocytopenic purpura—Apronal was withdrawn from clinical use in most global markets, though it remains available in Japan in certain non-prescription formulations [1][3].

Class Ureide sedative-hypnotic scaffold
Mechanism GABAergic modulation & CYP induction
Toxicity Thrombocytopenic purpura liability
Status Withdrawn globally; research use only outside Japan

Apronal vs. Barbiturates and Ureides: Key Differences


Despite sharing structural and mechanistic similarities with barbiturates and other ureide sedatives, Apronal (528-92-7) cannot be substituted by these in-class compounds due to its unique and quantifiable differences in potency, toxicity, and metabolic effects. While barbiturates are potent CNS depressants with a narrow therapeutic index, Apronal exhibits a considerably milder sedative profile at high gram doses [1]. More critically, Apronal carries a distinct, well-documented liability for inducing severe thrombocytopenia and porphyria, a toxicity profile not universally shared across the ureide class [2]. Its specific action as an inducer of cytochrome P450 enzymes, comparable to phenobarbital, further distinguishes its metabolic impact from other non-barbiturate sedatives like bromisoval [3]. The quantitative evidence below substantiates why Apronal must be sourced and handled as a unique chemical entity, not a generic substitute.

Dimension
Apronal
Comparator
Risk
Sedative Potency
Gram-level dosing
Barbiturates: µg–mg range
Dose translation may shift assay setup
CYP Induction
Barbiturate-like induction
Bromisoval: no CYP induction
Metabolic profile may not match
Hematotoxicity
Thrombocytopenic purpura
Bromisoval: bromism; carbromal: CNS depression
Toxicity endpoints may not transfer
Regulatory
Withdrawn globally; limited Japan OTC
Barbiturates: controlled prescription
Procurement and import rules differ

Apronal: Quantitative Differentiation Evidence


Sedative Potency: Milder Activity vs. Barbiturates

Apronal's sedative action is described as 'considerably milder' in comparison to barbiturates [1]. This differentiation is quantified by its historical clinical dosing regimen: Apronal was administered as a daytime sedative at doses of 1 to 2 grams every 3 to 4 hours [1]. In contrast, a typical sedative dose of a barbiturate like phenobarbital is 30-120 mg per day, a difference of approximately 10- to 60-fold by weight [2].

Sedative Potency
Head-to-head
~10–60× dose difference
Supports experimental design context
Apronal gram vs barbiturate mg dosing
Sedative potency Barbiturate comparison Dose-response

CYP450 Induction: Barbiturate-Like Profile

Apronal (allylisopropylacetylurea) is characterized by its ability to induce cytochrome P450 enzymes through a mechanism similar to barbiturates [1]. While quantitative induction potency (EC50 or fold-induction) relative to phenobarbital is not widely reported, the qualitative effect is well-documented [1]. This property is not a universal characteristic of all ureide sedatives; for instance, bromisoval is primarily known for its bromide ion toxicity rather than CYP induction [2].

CYP450 Induction
Class-level
Induces CYP450 (qualitative)
Supports SAR comparator scaffold
Barbiturate-like; not shared by bromisoval
CYP450 induction Drug metabolism Barbiturate-like activity

Thrombocytopenic Purpura: Unique Hematotoxicity

Apronal was withdrawn from clinical use primarily due to its association with the development of thrombocytopenic purpura in patients [1]. This specific, severe hematological adverse effect distinguishes Apronal from other ureide sedatives like bromisoval and carbromal, which are more commonly associated with bromide accumulation toxicity or general CNS depression [2]. The incidence of this reaction was sufficiently high to warrant global regulatory action, making it a key differentiator.

Thrombocytopenic Purpura
Reported
Immune-mediated thrombocytopenia
Informs SDS and control selection
Distinct from bromism or CNS depression
Thrombocytopenia Hematotoxicity Adverse drug reaction

Drug-Induced Porphyria: Hepatic Porphyrin Accumulation

In vivo studies demonstrate that Apronal administration increases the amount of porphyrins in the liver and urine of animals, and results in a marked green pigmentation of the liver [1]. This porphyrogenic effect is a shared characteristic with certain barbiturates (e.g., phenobarbital) but is not a universal property of all sedative-hypnotics. The effect was shown to be reversible upon cessation of treatment in rats .

Drug-Induced Porphyria
Class-level
Green liver pigmentation; porphyrin increase
Visual biomarker for model monitoring
Rat model; reversible on cessation
Porphyria Hepatotoxicity Drug-induced porphyria

Regulatory Status: Withdrawn Globally Except Japan

Apronal is no longer approved for clinical use in most countries, having been withdrawn due to its association with thrombocytopenic purpura [1]. An exception is Japan, where it remains available in certain over-the-counter combination products [1][2]. This regulatory status contrasts with bromisoval, which remains available OTC in several Asian countries [3], and with barbiturates, which are controlled substances but still prescribed for specific indications.

Regulatory Status
Context-dependent
Withdrawn globally; limited OTC in Japan
Research use only; import/export review
Check local regulations
Regulatory status Drug withdrawal Global availability

Apronal: Research & Industrial Applications


In Vivo Rodent Model of Porphyria and Hepatotoxicity

Apronal is an ideal tool compound for inducing experimental porphyria in rats, resulting in quantifiable increases in hepatic and urinary porphyrins and a visually distinct green liver pigmentation . This provides a robust, reproducible model for studying porphyria pathogenesis and for screening potential therapeutic interventions, leveraging Apronal's known, reversible hepatotoxic effects .

Positive Control for CYP450 Enzyme Induction Assays

Due to its documented barbiturate-like activity, Apronal can be employed as a positive control in assays designed to detect CYP450 enzyme induction, particularly in hepatocyte cultures or in vivo models [1]. Its use provides a benchmark for comparing the induction potential of novel chemical entities against a well-characterized, albeit structurally distinct, ureide inducer [1].

Historical Pharmacological Benchmark for Ureide Sedatives

In pharmacology and medicinal chemistry research, Apronal serves as a historical benchmark for the ureide class of sedatives. Its specific dose-response profile (1-2 g every 3-4 hours) and its differentiation from barbiturates in terms of potency and toxicity provide a valuable comparator for structure-activity relationship (SAR) studies aimed at developing novel sedative-hypnotics with improved safety margins [2].

Drug-Induced Thrombocytopenia Research Model

Apronal's well-documented, specific association with thrombocytopenic purpura makes it a compound of interest for investigating drug-induced immune thrombocytopenia [2]. Researchers can utilize Apronal to study the mechanisms underlying this adverse drug reaction in vitro or ex vivo, potentially using patient-derived cells or in silico modeling of the drug's interaction with platelet glycoproteins [2].

Application
Selection Property
Validation Focus
In vivo rodent porphyria model
Known porphyrogenic effect (green liver)
Hepatic porphyrin quantification
CYP450 induction positive control
Barbiturate-like CYP induction
Fold-induction in hepatocyte assay
Historical ureide sedative benchmark
Distinct gram-level dose profile
SAR comparison with barbiturates
Thrombocytopenia research model
Documented thrombocytopenic purpura
Platelet glycoprotein interaction assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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